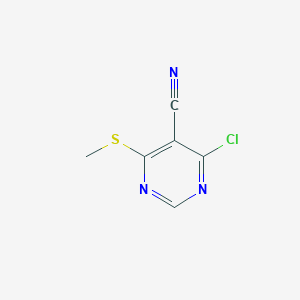

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTONZJLJGIIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471026 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150807-96-8 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of pharmaceutical agents, most notably as a precursor to the antiplatelet drug, Ticagrelor. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the chemical logic underpinning two primary synthetic routes. By examining the causality behind experimental choices, from starting material selection to reaction conditions and work-up procedures, this guide serves as a practical resource for chemists in both research and process development settings. Detailed, step-by-step protocols are provided, alongside a critical evaluation of each pathway's advantages and limitations. All methodologies are presented as self-validating systems, with an emphasis on safety, reproducibility, and scalability.

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] The subject of this guide, this compound, is a highly functionalized pyrimidine derivative of significant industrial importance. Its strategic value lies in the differential reactivity of its substituents: the chloro group at the 4-position is a prime site for nucleophilic aromatic substitution, while the methylthio and carbonitrile moieties offer further opportunities for chemical elaboration. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[2] A notable application is its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[3][4][5][6]

This guide will dissect the two most prevalent synthetic strategies for this compound, offering a granular look at the chemistry involved.

PART 1: The Thiobarbituric Acid Approach: A Classic Route to a Modern Intermediate

This pathway commences with the readily available and cost-effective starting material, thiobarbituric acid. The overall strategy involves the formation of the pyrimidine ring, followed by methylation of the thioamide, and culminating in a chlorination step to yield the target molecule.

Logical Framework of the Thiobarbituric Acid Pathway

Caption: Workflow for the synthesis of this compound from Thiobarbituric Acid.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 4-Amino-6-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This initial phase involves a condensation reaction to form the pyrimidine ring, followed by S-methylation.

-

Reaction: A mixture of thiobarbituric acid (1.0 eq), malononitrile (1.0 eq), and a suitable base such as sodium ethoxide in ethanol is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried.

-

Methylation: The dried intermediate is then dissolved in a suitable solvent like DMF, and potassium carbonate (1.5 eq) is added, followed by the dropwise addition of a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1 eq). The reaction is stirred at room temperature until completion.

-

Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 4-amino-6-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Step 3: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This step involves the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

-

Reaction: The amino-pyrimidine from the previous step is suspended in an aqueous solution of sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The mixture is then heated to facilitate the hydrolysis of the diazonium salt.

-

Purification: The reaction is cooled, and the precipitated product is collected by filtration, washed with water, and dried.

Step 4: Chlorination to this compound

This final step is a critical chlorodehydroxylation reaction. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[7]

-

Reaction: 4,6-Dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile is treated with an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as N,N-dimethylaniline or pyridine, is often added as a catalyst.[8][9] The mixture is heated to reflux for several hours. Modern, more environmentally benign methods utilize equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures (140-160 °C) to achieve high yields without the need for large excesses of the reagent.[10][11][12][13]

-

Work-up and Quenching (CRITICAL SAFETY PROTOCOL): The handling of excess POCl₃ requires extreme caution due to its violent and highly exothermic reaction with water.[14][15] A "reverse quench" is the recommended and safer procedure.[7] The cooled reaction mixture should be added slowly and portion-wise to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate.[8] The temperature of the quenching mixture must be carefully monitored and maintained below 20°C. An alternative and often preferred method for larger scale reactions is to quench by adding the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate, which promotes a more controlled hydrolysis of any unreacted POCl₃ and its metastable intermediates.[7][16]

-

Purification: After the quench is complete and the evolution of gas has ceased, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

PART 2: The Multicomponent Synthesis Approach: An Alternative Strategy

Multicomponent reactions (MCRs) offer an elegant and atom-economical alternative for the synthesis of complex heterocyclic systems. While a direct one-pot synthesis of the target molecule is not extensively reported, the principles of reactions like the Gewald synthesis can be adapted to construct the pyrimidine core.

Conceptual Framework of a Multicomponent Synthesis

This approach would theoretically involve the condensation of three or more simple starting materials to rapidly assemble the pyrimidine ring.

Caption: Conceptual workflow for a multicomponent synthesis of the target pyrimidine.

Plausible Reaction Mechanism: An Adaptation of Known Cyclizations

The cyclization could proceed through the initial reaction of an active methylene compound like malononitrile with an isothiocyanate in the presence of a base.[17][18] The resulting intermediate would then undergo cyclization with an amidating agent to form the pyrimidine-thione ring. Subsequent S-methylation and chlorination would follow similar procedures as outlined in the thiobarbituric acid route.

Comparative Analysis of Synthetic Pathways

| Parameter | Thiobarbituric Acid Route | Multicomponent Route |

| Starting Materials | Readily available, low-cost | May require synthesis of specific precursors |

| Number of Steps | Multi-step | Potentially fewer steps |

| Overall Yield | Moderate | Potentially higher, atom-economical |

| Scalability | Established and scalable | May require significant process optimization |

| Environmental Impact | Use of excess POCl₃ in traditional methods | Can be designed to be more "green" |

Quantitative Data and Characterization

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| 4-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile[19] | C₆H₅N₃OS | 167.19 | >300 (decomposes) | Data not readily available |

| This compound | C₆H₄ClN₃S | 185.63 | 118-120 | Data not readily available in detail, expected singlet for S-CH₃ ~2.6 ppm and a singlet for the pyrimidine proton. |

Note: Specific NMR and MS data for the target molecule and its direct precursor are not extensively published. The expected NMR signals are based on analogous structures. Researchers should perform full characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of their synthesized compounds.

Safety and Handling: A Self-Validating System

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.[20]

-

Personal Protective Equipment (PPE): Must be handled in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (Teflon or Neoprene are recommended), safety goggles, a face shield, and a lab coat.[21]

-

Quenching: As detailed previously, always perform a "reverse quench" by adding the POCl₃-containing mixture to the quenching solution. Never add water or other nucleophiles directly to the reaction vessel containing excess POCl₃.[7][15] Monitor the temperature of the quench closely.

-

Spill Response: Neutralize small spills with an inert absorbent material. Do not use water.

Cyanides and Nitriles:

-

Hazards: Highly toxic if ingested, inhaled, or absorbed through the skin.

-

Handling: Handle in a well-ventilated fume hood. Avoid generating dusts.

-

Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the route starting from thiobarbituric acid being the most documented and likely the most industrially practiced. The critical step in this synthesis is the chlorination with phosphorus oxychloride, which requires stringent safety protocols for quenching and work-up. While multicomponent reactions present an attractive, more atom-economical alternative, further research is needed to develop a robust and scalable one-pot synthesis for this specific target. As the demand for complex pharmaceutical intermediates like this pyrimidine derivative continues to grow, the development of greener, safer, and more efficient synthetic methodologies will remain an active area of research in the field of organic process chemistry.

References

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development. [Link]

-

ResearchGate. (2020). How can I properly quench POCl3?. [Link]

-

eGyanKosh. BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. [Link]

-

The Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

-

PMC. (n.d.). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. [Link]

-

PMC. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. [Link]

- Google Patents. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine.

- Google Patents. Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine.

-

WordPress.com. (2009). My friend phosphorus oxychloride | Chemical Space. [Link]

-

Sci-Hub. (1998). Addition–Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen Nucleophiles. [Link]

-

China/Asia On Demand (CAOD). (2014). Synthesis of Ticagrelor Intermediate. [Link]

- Google Patents. Process for manufacturing 4-amino-2-chloro-5-cyano-6- (methylthio)pyrimidine.

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Proposed mass fragmentation pattern for compound (6). [Link]

-

ResearchGate. (2025). Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity | Request PDF. [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). Addition–Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen Nucleophiles. [Link]

-

ijpronline.com. View of SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)-4, 7-DIHYDROPYRAZOLO [1,5-A]PYRIMIDINE-3-CARBONITRILE DERIVATIVES. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubMed Central. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra. [Link]

-

Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

- Google Patents. Solid forms of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl).

-

Academia Open. (2025). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. [Link]

-

SAP. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

- Google Patents. Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

-

PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

mzCloud. (2016). 4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile. [Link]

-

Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†. [Link]

-

Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 14. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 15. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sci-Hub. Addition–Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen Nucleophiles / Journal of Chemical Research, 1998 [sci-hub.box]

- 18. Addition–Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen Nucleophiles - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 19. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 20. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JPH05112535A - Process for manufacturing 4-amino-2-chloro-5-cyano-6- (methylthio)pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile (CAS: 150807-96-8): A Versatile Scaffold for Chemical Synthesis and Drug Discovery

This document provides a comprehensive technical overview of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the synthetic rationale, explores the molecule's rich reactivity, and contextualizes its application as a strategic building block in the synthesis of high-value compounds, particularly within the pharmaceutical landscape.

Core Molecular Profile and Physicochemical Characteristics

This compound is a polysubstituted pyrimidine, a class of heterocycles of immense biological importance, forming the core of nucleobases like cytosine, thymine, and uracil.[1][2] Its unique arrangement of functional groups—a reactive chloro group, a manipulable methylthio ether, and an electron-withdrawing nitrile—makes it a highly versatile and valuable intermediate in organic synthesis.

Structural Representation

Caption: Chemical structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 150807-96-8 | [3][4][5][6] |

| Molecular Formula | C₆H₄ClN₃S | [4] |

| Molecular Weight | 185.63 g/mol | [4] |

| Appearance | Expected to be a solid, consistent with related pyrimidine derivatives. | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [7] |

Strategic Synthesis Pathway

While multiple synthetic routes may exist, a logical and efficient pathway to this compound involves the cyclocondensation of a functionalized acrylate precursor. Commercial suppliers suggest that a common starting material for its synthesis is Methyl 2-cyano-3,3-di(methylthio)acrylate.[4]

This choice of precursor is strategic: it already contains the C5-carbonitrile and the C6-methylthio group (or a precursor to it), simplifying the subsequent ring-formation step. The synthesis can be conceptualized as a two-stage process:

-

Pyrimidine Ring Formation: Condensation of the acrylate with a simple N-C-N synthon, such as guanidine. This reaction builds the core heterocyclic structure.

-

Chlorination: Conversion of the resulting pyrimidinone intermediate to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it installs the reactive chloro "handle" for subsequent functionalization.

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity: A Hub for Molecular Diversity

The synthetic value of this compound stems from its predictable and versatile reactivity, primarily centered on the C4-chloro substituent. The pyrimidine ring, being electron-deficient, and the adjacent C5-nitrile group strongly activate the C4 position towards nucleophilic aromatic substitution (SₙAr).

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The C4-Cl bond is the molecule's primary reactive site, readily displaced by a wide array of nucleophiles. This allows for the modular construction of diverse compound libraries from a single, common intermediate.

-

Amination: Reaction with primary or secondary amines is one of the most common and powerful transformations. This reaction is fundamental in drug discovery for introducing varied side chains to modulate properties like solubility, target binding, and metabolic stability. Studies on analogous chloro-pyrimidine carbonitriles show that these reactions often proceed efficiently by refluxing the starting materials with an amine in a polar solvent, sometimes with a non-nucleophilic base like K₂CO₃ to scavenge the HCl byproduct.[8]

-

Alkoxylation/Aryloxylation: Nucleophiles such as sodium alkoxides or phenoxides readily displace the chloride to form ether linkages.[9] This can be a regioselective process; for instance, treating the related 4,6-dichloro-2-(methylthio)pyrimidine with one equivalent of sodium ethoxide in ethanol at room temperature exclusively yields the mono-substituted product.[2][10]

-

Thiolation: Thiolates can be used to introduce new sulfur-containing moieties.

Caption: Key SₙAr reactions of the title compound.

Protocol Example: Synthesis of a 4-(Arylamino) Derivative

This protocol is adapted from established procedures for structurally similar pyrimidines and serves as a robust starting point for diversification.[8]

Objective: To synthesize a 4-(arylamino)-6-(methylthio)pyrimidine-5-carbonitrile derivative via SₙAr.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.2 equiv)

-

Absolute Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound, the desired substituted aniline, and anhydrous potassium carbonate.

-

Add absolute ethanol to create a stirrable suspension (approx. 15-20 mL per gram of starting pyrimidine).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).[8]

-

After completion, cool the mixture to room temperature.

-

Filter the resulting solid precipitate.

-

Wash the solid with water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Dry the solid product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality: The use of K₂CO₃ is critical; it acts as a base to neutralize the HCl formed during the substitution, driving the reaction to completion. Ethanol is an effective solvent that is polar enough to dissolve the reagents to some extent but is generally easy to remove.

Secondary Reactivity

While SₙAr at C4 is dominant, other functional groups offer avenues for further modification:

-

Oxidation of the Methylthio Group: The thioether can be oxidized (e.g., with m-CPBA) to the corresponding sulfone.[1] This is a significant transformation, as the methylsulfonyl group is a much better leaving group than methylthio, enabling a second SₙAr reaction at the C6 position.

-

Nitrile Group Manipulation: The C5-carbonitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an aminomethyl group, opening up another dimension of chemical diversity.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine-5-carbonitrile core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[11][12]

The value of this compound lies in its ability to serve as a launchpad for generating focused libraries of new chemical entities. The SₙAr reaction at the C4 position is the key step in this process.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the enzyme's active site. The amination reaction described above is a classic strategy for installing the side chains necessary for potent and selective inhibition. Specifically, pyrimidine-5-carbonitrile derivatives have been evaluated as potential VEGFR-2 inhibitors.[11]

-

Apoptosis Inducers: Certain pyrimidine-5-carbonitrile derivatives have been identified as potential anticancer agents that function by inducing apoptosis, with some showing activity through the inhibition of the PI3K/AKT signaling pathway.[8]

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 150807-96-8 is not detailed in the search results, data from closely related chloropyrimidine derivatives provide a strong basis for safe handling protocols.[13][14]

Hazard Profile (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed (corresponds to H302).

-

Skin Irritation: Likely to cause skin irritation (H315).

-

Eye Irritation: Likely to cause serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, impervious gloves, and a lab coat. Use in a chemical fume hood. | [13][14][15] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [14][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up. For long-term stability, store under an inert atmosphere at 2-8°C. | [7][15] |

| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [13][15] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists. | [14][16] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for chemical innovation. Its well-defined reactivity, dominated by predictable nucleophilic aromatic substitution, allows for the efficient and modular synthesis of complex molecules. For researchers in drug discovery, it represents a validated starting point for creating libraries of novel compounds aimed at a multitude of biological targets. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

- Sigma-Aldrich. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.

- Sigma-Aldrich. (n.d.). 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

- PubChem. (n.d.). 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile. National Center for Biotechnology Information.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,6-Dichloropyrimidine.

- ChemicalBook. (n.d.). This compound.

- Ark Pharma Scientific Limited. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine.

- ChemicalBook. (n.d.). This compound synthesis.

- Angene Chemical. (n.d.). Safety Data Sheet - this compound.

- Kalogirou, A. S., & Koutentis, P. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.

- Cymit Química S.L. (n.d.). This compound.

- ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....

- PubMed Central. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Institutes of Health.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- ChemicalBook. (n.d.). This compound.

- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- PMC - NIH. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.

- PMC - NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 150807-96-8 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound [cymitquimica.com]

- 7. This compound CAS#: 150807-96-8 [m.chemicalbook.com]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Targeted Therapies

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile and potent building blocks for the synthesis of targeted therapeutics. 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is one such unassuming yet critical intermediate. Its unique arrangement of reactive sites—a susceptible chloro group for nucleophilic substitution, a modifiable methylthio group, and a cyano group for further chemical transformations—renders it an ideal starting point for the construction of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of kinase inhibitors for cancer therapy. For drug development professionals, understanding the nuances of this compound's chemistry is paramount to unlocking its full potential in the creation of next-generation targeted drugs.

I. Synthesis of this compound: A Step-by-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from readily available precursors. The first step is the construction of the pyrimidine ring to form the intermediate 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile, which is then chlorinated in the second step.

Step 1: Synthesis of 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile

The pyrimidine core is elegantly assembled through the condensation of 2-methyl-2-thiopseudourea sulfate and ethyl 2-cyano-3-ethoxyacrylate.[1] The ethoxy group of the acrylate acts as a leaving group upon nucleophilic attack by the thiopseudourea, leading to cyclization and the formation of the stable pyrimidine ring.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-methyl-2-thiopseudourea sulfate in a mixture of ethanol and water.

-

Add potassium carbonate to the solution to act as a base.

-

To this mixture, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature.

-

Heat the reaction mixture to 85°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile.

Causality Behind Experimental Choices: The use of a potassium carbonate base is crucial for the deprotonation of the thiopseudourea, enhancing its nucleophilicity. The choice of a protic solvent system (ethanol/water) facilitates the dissolution of the reagents and the final precipitation of the product upon neutralization.

Step 2: Chlorination of 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile

The hydroxyl group of the pyrimidine intermediate is converted to a chloro group using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol:

-

In a flask equipped with a reflux condenser, suspend 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile in an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.[2]

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of excess phosphorus oxychloride serves as both the reagent and the solvent. The high reflux temperature is necessary to drive the reaction to completion. The aqueous workup with ice is highly exothermic and must be performed with caution to hydrolyze the remaining POCl₃ and precipitate the product.

Synthesis Workflow

Caption: Synthetic route to this compound.

II. Chemical Reactivity and Derivatization: The Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing molecular diversity.

Nucleophilic Substitution at the C4 Position

A wide array of nucleophiles can readily displace the chloro group, including amines, alcohols, and thiols. This reaction is the cornerstone of building libraries of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol for Amination:

-

Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

-

Add the desired primary or secondary amine to the solution. Often, an excess of the amine is used to act as both the nucleophile and the base.

-

Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is typically heated to reflux for several hours until completion.

-

After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. If not, an aqueous workup followed by extraction is performed.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Ammonia | 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile |

| Aniline | 4-(Phenylamino)-6-(methylthio)pyrimidine-5-carbonitrile |

| Piperidine | 4-(Piperidin-1-yl)-6-(methylthio)pyrimidine-5-carbonitrile |

| Sodium Methoxide | 4-Methoxy-6-(methylthio)pyrimidine-5-carbonitrile |

Reactivity and Derivatization Pathways

Caption: Key nucleophilic substitution reactions of the title compound.

III. Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-amino-6-(methylthio)pyrimidine-5-carbonitrile scaffold, readily accessible from the title compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Derivatives of this compound have been extensively explored as inhibitors of various kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): These kinases are critical for angiogenesis, the formation of new blood vessels that tumors need to grow.

-

Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is common in several cancers, including lung and colorectal cancer.

-

Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.

The pyrimidine core of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while various substituents introduced via the C4 position can interact with other regions of the active site to enhance potency and selectivity.

Table 2: Biological Activity of 4-Aminopyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors

| Derivative | Target Kinase | Cell Line | IC₅₀ (µM) |

| Compound 11e (from El-Gamal et al.) | VEGFR-2 | HCT-116 (Colon) | 1.14[3] |

| Compound 11e (from El-Gamal et al.) | VEGFR-2 | MCF-7 (Breast) | 1.54[3] |

| Compound 12b (from El-Gamal et al.) | VEGFR-2 | HCT-116 (Colon) | 10.33[3] |

| Compound 10b (from Abuelizz et al.) | EGFR | HepG2 (Liver) | 3.56[4] |

| Compound 10b (from Abuelizz et al.) | EGFR | A549 (Lung) | 5.85[4] |

| Compound 7f (from Aboul-Enein et al.) | PI3Kδ | - | 6.99 |

| Compound 7f (from Aboul-Enein et al.) | PI3Kγ | - | 4.01 |

| Compound 7f (from Aboul-Enein et al.) | AKT-1 | - | 3.36 |

PI3K/AKT Signaling Pathway

Caption: Inhibition of the PI3K/AKT pathway by pyrimidine-5-carbonitrile derivatives.

IV. Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone in the synthesis of heterocyclic compounds for drug discovery. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel therapeutics. The demonstrated success of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors by exploring novel substitutions on the pyrimidine core. Furthermore, the application of this versatile building block may extend beyond kinase inhibition to other important biological targets, opening up new avenues for the treatment of a wide range of diseases. The continued exploration of the chemistry of this compound is sure to yield exciting new discoveries in the years to come.

References

-

Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(1), 1-19. Available at: [Link]

-

Abuelizz, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(36), 16428-16443. Available at: [Link]

-

Aboul-Enein, H. Y., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available at: [Link]

Sources

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carbonitrile core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of this important class of compounds. Eschewing a conventional chronological narrative, this guide delves into the key synthetic innovations, the evolution of our understanding of their chemical properties, and the pivotal moments that have led to their current prominence in drug discovery. We will examine the foundational synthetic strategies, from early multi-component reactions to modern catalytic methodologies, and trace the journey of these compounds from laboratory curiosities to life-saving pharmaceuticals. This guide is intended to provide researchers and drug development professionals with a deep and nuanced understanding of the rich history and chemical versatility of pyrimidine-5-carbonitrile compounds, thereby inspiring future innovations in the field.

The Genesis of a Scaffold: Early Pyrimidine Chemistry and the Introduction of the 5-Carbonitrile Moiety

The story of pyrimidine-5-carbonitrile is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900.[1] Early efforts in pyrimidine synthesis were largely focused on the preparation of naturally occurring pyrimidines like uracil, thymine, and cytosine, the fundamental building blocks of nucleic acids.

The introduction of a carbonitrile group at the 5-position of the pyrimidine ring, a key feature of the compounds discussed herein, is not marked by a single, seminal publication. Rather, it emerged from the broader exploration of electrophilic substitution reactions on the pyrimidine ring. The 5-position of the pyrimidine ring is less electron-deficient than the 2, 4, and 6 positions, making it more susceptible to electrophilic attack.[1] This fundamental reactivity principle paved the way for the introduction of various substituents at this position, including the cyano group.

One of the earliest and most versatile methods for the synthesis of functionalized pyrimidines is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While the classical Biginelli reaction does not directly yield a 5-carbonitrile substituent, modifications of this multi-component approach have become a cornerstone for the synthesis of pyrimidine-5-carbonitrile derivatives. These reactions often utilize α-cyanoketones or related precursors, allowing for the direct incorporation of the nitrile functionality into the pyrimidine core.

A common and historically significant approach to constructing the pyrimidine-5-carbonitrile scaffold involves the condensation of a three-carbon component bearing a cyano group with an amidine, guanidine, or urea derivative.

Diagram: Foundational Synthesis of Pyrimidine-5-carbonitriles

Caption: A generalized workflow for the synthesis of pyrimidine-5-carbonitriles.

The Modern Era: One-Pot Syntheses and the Rise of a Privileged Scaffold

The true explosion in the synthesis and application of pyrimidine-5-carbonitrile compounds occurred in the latter half of the 20th century and continues to this day. This resurgence was driven by the development of efficient, one-pot, multi-component reactions that allow for the rapid and diverse synthesis of these scaffolds.[2] These methods are characterized by their atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.

A widely adopted modern strategy involves the three-component reaction of an aldehyde, malononitrile, and urea or thiourea, often catalyzed by an acid or base.[2] This approach provides a straightforward and highly adaptable route to a wide range of 2-oxo- or 2-thioxo-pyrimidine-5-carbonitriles.

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

Objective: To synthesize a representative pyrimidine-5-carbonitrile derivative via a one-pot, three-component reaction.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Thiourea

-

Potassium Carbonate (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask, add benzaldehyde (1 equivalent), malononitrile (1 equivalent), and thiourea (1 equivalent) in ethanol.

-

Add a catalytic amount of potassium carbonate to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure 6-amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.

Expected Outcome: A crystalline solid, characterizable by standard analytical techniques (NMR, IR, Mass Spectrometry).

The versatility of these one-pot procedures has been further enhanced by the use of various catalysts, including Lewis acids, Brønsted acids, and even environmentally benign catalysts, to improve yields and reaction times. The ability to readily modify the substituents at the 2, 4, and 6 positions of the pyrimidine ring by simply changing the starting components has made this scaffold particularly attractive for the generation of large chemical libraries for high-throughput screening in drug discovery programs.

From Scaffold to Drug: The Emergence of Pyrimidine-5-carbonitriles in Medicinal Chemistry

The physicochemical properties of the pyrimidine-5-carbonitrile core, including its planarity, ability to participate in hydrogen bonding, and the electron-withdrawing nature of the cyano group, make it an ideal scaffold for interacting with biological targets, particularly protein kinases.

The discovery of pyrimidine-5-carbonitrile derivatives as potent and selective inhibitors of various protein kinases has been a major breakthrough in cancer therapy. For instance, a significant body of research has focused on the development of these compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.

Table: Representative Pyrimidine-5-carbonitrile Based Kinase Inhibitors

| Compound Class | Target Kinase | Therapeutic Area | Key Structural Features |

| 2,4-Disubstituted Pyrimidine-5-carbonitriles | EGFR | Oncology | Aniline or related heterocycle at C4, various substituents at C2 |

| 4,6-Disubstituted Pyrimidine-5-carbonitriles | VEGFR-2 | Oncology | Aryl or heteroaryl group at C4, various linkers and side chains at C6 |

| 2,4,6-Trisubstituted Pyrimidine-5-carbonitriles | Multiple Kinases | Oncology, Inflammation | Diverse substitution patterns to achieve selectivity |

The cyano group at the 5-position often plays a crucial role in the binding of these inhibitors to the kinase active site. It can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain. Furthermore, the rigid pyrimidine core provides a stable platform for the precise positioning of various pharmacophoric groups that occupy the ATP-binding pocket.

Diagram: Generalized Kinase Inhibition by Pyrimidine-5-carbonitriles

Caption: Interaction of a pyrimidine-5-carbonitrile inhibitor with a kinase active site.

Future Directions: Expanding the Therapeutic Potential

The journey of pyrimidine-5-carbonitrile compounds is far from over. While their impact on oncology is undeniable, researchers are actively exploring their potential in other therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of these compounds, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable scaffold. The historical evolution from simple laboratory reagents to sophisticated, life-altering drugs serves as a powerful testament to the enduring value of fundamental chemical research.

References

-

Wikipedia. Pyrimidine. [Link]

- Patel, R. V., Patel, J. K., & Kumari, P. (2014). A comprehensive review on the journey of pyrimidine from a normal scaffold to a privileged scaffold. European journal of medicinal chemistry, 87, 184-224.

-

Aher, J. S., Gholap, A. R., & Vibhute, Y. B. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-8. [Link]

Sources

Solubility Profile of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile: A Framework for Characterization in Organic Solvents

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound of interest in synthetic and medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The solubility of this intermediate in organic solvents is a critical-to-quality attribute, profoundly influencing reaction kinetics, yield, purification efficiency, and its viability in screening campaigns. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on physicochemical properties, present a robust, step-by-step experimental protocol for quantitative solubility determination via the isothermal equilibrium method, and discuss the critical factors that govern its behavior in various organic media.

Introduction: The Strategic Importance of Solubility Data

Pyrimidine derivatives are foundational structures in numerous bioactive compounds and natural products.[1] The specific compound, this compound, features a unique combination of functional groups: a reactive chloro group, a polar nitrile moiety, and a methylthio group, making it a valuable building block. However, the successful application of this intermediate in process chemistry and drug discovery hinges on a thorough understanding of its solubility.

Predictable solubility is paramount for:

-

Reaction Optimization: Ensuring the substrate is fully dissolved allows for homogeneous reaction conditions, leading to improved yields and predictable kinetics.

-

Purification Strategy: Knowledge of solubility in different solvents is essential for developing effective crystallization and chromatographic purification methods.

-

Compound Management and Screening: In high-throughput screening (HTS), compounds must remain soluble in solvents like Dimethyl Sulfoxide (DMSO) to ensure accurate and reliable biological data.

This guide establishes a definitive methodology for characterizing the solubility of this compound, enabling scientists to make informed decisions in their research and development endeavors.

Physicochemical Profile and Qualitative Solubility Prediction

To understand the solubility of this compound, we first must consider its inherent molecular properties.

Known Physicochemical Properties:

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3] The molecule's structure suggests a nuanced solubility profile. The polar nitrile group (-C≡N) and the electronegative chlorine and nitrogen atoms will contribute to favorable interactions with polar solvents. Conversely, the pyrimidine ring and methylthio group introduce nonpolar characteristics.

Based on this structure, we can anticipate its relative solubility in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 47 | High | High polarity and ability to accept hydrogen bonds would effectively solvate the molecule. |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | 38.3 | High | Similar to DMSO, its high polarity makes it a strong candidate for high solubility. Studies on other pyrimidines confirm high solubility in DMF.[4] |

| Aprotic Polar | Acetonitrile (ACN) | 36.6 | Medium | Moderately high polarity should allow for reasonable solubility, suitable for analytical applications. |

| Aprotic Polar | Tetrahydrofuran (THF) | 7.6 | Medium to Low | Lower polarity may limit solubility compared to DMSO or DMF, but it could be effective for specific reactions. |

| Protic Polar | Methanol (MeOH) / Ethanol (EtOH) | 32.7 / 24.6 | Medium | Capable of hydrogen bonding, but the overall polarity is lower than aprotic polar solvents. Pyrimidine derivatives often show moderate solubility in alcohols.[5][6] |

| Chlorinated | Dichloromethane (DCM) | 9.1 | Medium to Low | Intermediate polarity may offer partial solubility, useful in extraction or chromatography. |

| Aprotic Nonpolar | Toluene | 2.4 | Low | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule. |

| Aprotic Nonpolar | Hexanes / Heptane | 1.9 | Very Low | Expected to be a poor solvent, likely useful as an anti-solvent for crystallization. |

Note: Dielectric constant values are sourced from publicly available data.[7]

Core Principles Influencing Solubility

The actual solubility is governed by the thermodynamic balance between the energy required to break the solute's crystal lattice and the energy released upon solvation. Key factors include:

-

Temperature: For most solids dissolving in organic solvents, the dissolution process is endothermic. Therefore, solubility is expected to increase with temperature.[8][9] This relationship is crucial for developing crystallization procedures, where a compound is dissolved in a hot solvent and precipitates upon cooling. Studies on related pyrimidine derivatives consistently show a positive correlation between temperature and solubility.[4][5][10]

-

Solvent-Solute Interactions: Strong intermolecular forces between the solvent and solute, such as dipole-dipole interactions, are necessary to overcome the solute-solute forces within the crystal.[3] The nitrile and chloro groups on the pyrimidine ring make it a good candidate for dissolution in polar aprotic solvents.

-

Crystal Lattice Energy: The stability of the solid-state crystal structure must be overcome by the energy of solvation. A highly stable crystal will require a more energetically favorable solvent interaction to dissolve.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section provides a robust, self-validating protocol for the quantitative measurement of solubility using the gravimetric method, a technique proven effective for pyrimidine derivatives.[1][4]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

Evaporating dish or pre-weighed vial

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Workflow

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Carefully pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a temperature-controlled shaker set to the target temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. Expertise Insight: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. To validate this, samples can be taken at 24, 48, and 72 hours. If the measured solubility is consistent across the later time points, equilibrium has been achieved.

-

-

Sample Isolation and Clarification:

-

Remove the vials from the shaker and let them stand at the experimental temperature for at least 30 minutes to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials for 10-15 minutes.

-

Carefully withdraw a portion of the clear supernatant using a syringe. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

-

Attach a 0.22 µm PTFE syringe filter and dispense the solution, discarding the first ~0.2 mL to saturate the filter membrane and ensure an accurate sample.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume (e.g., 1.00 mL) of the clear, filtered saturated solution into a pre-weighed (tared) evaporating dish or vial. Record the weight of the empty dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Record the final weight of the dish containing the dried solute.

-

Data Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Weight of Dish + Residue) - (Weight of Empty Dish) / Volume of Filtrate Analyzed (mL)

Perform each measurement in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Conclusion

A comprehensive understanding of the solubility of this compound is not merely academic; it is a practical necessity for its effective utilization in synthetic chemistry and drug development. While theoretical predictions provide a valuable starting point, rigorous experimental determination is indispensable. The isothermal equilibrium protocol detailed in this guide offers a reliable and scientifically sound method for generating the high-quality, quantitative data required by researchers. This data empowers scientists to optimize reaction conditions, streamline purification processes, and ensure the integrity of biological screening, ultimately accelerating the pace of discovery.

References

- Sigma-Aldrich. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- SciSpace.

- BenchChem.

- ResearchGate.

- Solubility of Things. Pyrimidine.

- BYJU'S. Factors Affecting Solubility.

- AAT Bioquest. (2022).

- Chemistry LibreTexts. (2023). Factors Affecting Solubility.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- ChemicalBook. This compound.

- ChemicalBook. This compound synthesis.

- University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. scispace.com [scispace.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. byjus.com [byjus.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Unveiling the Electronic Landscape of a Privileged Scaffold: A Theoretical Deep Dive into 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

Abstract

Pyrimidine-5-carbonitrile derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their versatile reactivity and significant biological activities. This technical guide provides an in-depth theoretical and spectroscopic exploration of a key member of this family: 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile. Moving beyond simple synthesis, we dissect the molecule's electronic architecture, vibrational properties, and reactive potential through a synergistic application of Density Functional Theory (DFT) calculations and spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this important heterocyclic scaffold to inform rational drug design and the development of novel functional materials.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a plethora of biologically active compounds.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties, leading to a broad spectrum of applications, including antiviral, antimicrobial, and anticancer agents.[1][2] The subject of this guide, this compound, is a multifunctionalized pyrimidine that serves as a versatile synthetic intermediate.[3] The presence of a chloro group, a methylthio group, and a carbonitrile moiety provides multiple reaction sites for further chemical modification, making it a valuable building block in combinatorial chemistry and targeted drug discovery.

A comprehensive understanding of the electronic structure and reactivity of this molecule is paramount for its effective utilization. Theoretical studies, particularly those employing quantum chemical calculations, offer profound insights into molecular geometry, electronic distribution, and spectroscopic behavior, complementing and guiding experimental work.[4] This guide will elucidate the theoretical underpinnings of this compound, providing a robust framework for predicting its chemical behavior and designing novel derivatives with desired properties.

Molecular Structure and Spectroscopic Characterization

The initial step in any theoretical investigation is the determination of the optimized molecular geometry. This is typically achieved through computational methods that find the lowest energy conformation of the molecule.

Computational Methodology for Geometry Optimization

A robust and widely used method for geometry optimization is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[5] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations.[6][7] A suitable basis set, such as 6-311++G(d,p), is employed to describe the atomic orbitals.[4] The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero, ensuring a stable molecular structure.

The logical workflow for this computational approach is outlined below:

Vibrational Spectroscopy: An FT-IR and Raman Perspective

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The theoretical vibrational frequencies can be calculated from the optimized geometry using the same DFT method. These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to validate the computational model and aid in the assignment of spectral bands.[6][8]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Expected Vibrational Modes:

The vibrational spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. The table below summarizes the expected vibrational frequencies based on literature values for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C-Cl (Chloro) | Stretching | 600 - 800 |

| S-CH₃ (Methylthio) | C-H Stretching | 2850 - 2960 |

| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Pyrimidine Ring | Ring Breathing | 800 - 1000 |

Note: These are expected ranges and the precise values will depend on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[9] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry.[7]

Expected ¹H and ¹³C NMR Chemical Shifts:

Based on the structure of this compound, the following signals are anticipated in its ¹H and ¹³C NMR spectra.

| Nucleus | Environment | Expected Chemical Shift (ppm) |

| ¹H | S-CH₃ | 2.5 - 3.0 |

| ¹³C | C≡N | 115 - 125 |

| ¹³C | C-Cl | 150 - 160 |

| ¹³C | C-S | 165 - 175 |

| ¹³C | S-CH₃ | 15 - 20 |

| ¹³C | Pyrimidine Ring Carbons | 110 - 170 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Quantum Chemical Insights into Reactivity

Quantum chemical calculations provide valuable descriptors of a molecule's reactivity, including the distribution of its frontier molecular orbitals and its electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity.[10] A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich methylthio group and the pyrimidine ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyrimidine ring. This distribution suggests that the molecule will be susceptible to electrophilic attack at the methylthio group and nucleophilic attack at the carbon atoms of the pyrimidine ring, particularly the one bearing the chloro substituent.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[11] The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

For this compound, the MEP map is predicted to show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating their nucleophilic character. A positive potential (blue) is expected around the hydrogen atoms of the methyl group and near the carbon atom attached to the chlorine, highlighting potential sites for nucleophilic attack.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a comprehensive framework for understanding the structural, spectroscopic, and electronic properties of this compound. By leveraging Density Functional Theory, we can predict its optimized geometry, vibrational and NMR spectra, and key reactivity descriptors such as the HOMO-LUMO gap and the Molecular Electrostatic Potential.

This fundamental knowledge is invaluable for:

-

Rational Drug Design: Guiding the synthesis of new derivatives with enhanced biological activity by targeting specific reactive sites.

-

Materials Science: Designing novel functional materials with tailored electronic and optical properties.

-

Reaction Mechanism Studies: Elucidating the pathways of chemical reactions involving this versatile scaffold.

Future work should focus on experimental validation of these theoretical predictions and exploring the reactivity of this molecule in various chemical transformations. The insights gained from such studies will undoubtedly accelerate the development of new and innovative applications for this privileged heterocyclic system.

References

- ChemicalBook. (n.d.). This compound synthesis.

- Semantic Scholar. (n.d.). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH.

- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Sigma-Aldrich. (n.d.). 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

- PubMed. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory.

- Nepal Journals Online. (2017). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- PubMed. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine.

- National Center for Biotechnology Information. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.

- National Center for Biotechnology Information. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review.

- Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Cymit Química S.L. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- PubMed Central. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

- ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline | Request PDF.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- ResearchGate. (n.d.). Visualization of the HOMO and LUMO electronic orbitals computed for the....